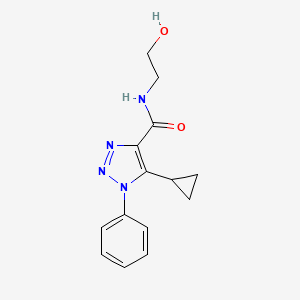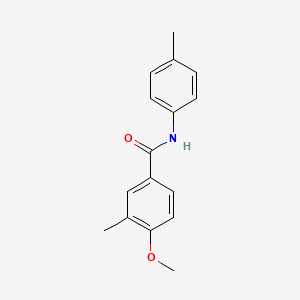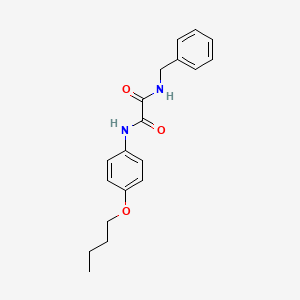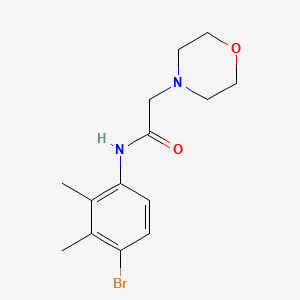![molecular formula C14H14F5NO3 B4731294 2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4731294.png)
2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate
Vue d'ensemble
Description
2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate (TFP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a fluorinated derivative of the amino acid proline, and it has been found to have various applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as DPP-4. DPP-4 is involved in the regulation of glucose metabolism, and its inhibition can lead to increased insulin secretion and improved glycemic control. This compound has also been found to inhibit the growth of cancer cells, possibly by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate is its unique chemical structure, which makes it a valuable tool for drug discovery. The fluorine atoms in this compound can enhance the lipophilicity and metabolic stability of drug molecules, which can improve their pharmacokinetic properties. However, the synthesis of this compound can be challenging, and the yield can be low. Additionally, the cost of this compound can be high, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate. One direction is to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes, arthritis, and cancer. Another direction is to explore the use of this compound as a tool for the development of fluorinated drug molecules. Additionally, the synthesis of this compound can be optimized to improve the yield and reduce the cost, which can facilitate its use in large-scale experiments. Finally, the mechanism of action of this compound can be further elucidated to better understand its biological effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has various applications in the field of medicinal chemistry and drug discovery. This compound has been found to exhibit inhibitory activity against several enzymes, have antitumor activity, and exhibit anti-inflammatory and analgesic effects. The unique chemical structure of this compound makes it a valuable tool for drug discovery, but its synthesis can be challenging, and its cost can be high. There are several future directions for the research on this compound, including investigating its potential as a therapeutic agent and exploring its use as a tool for the development of fluorinated drug molecules.
Applications De Recherche Scientifique
2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate has been extensively studied for its potential application in drug discovery. It has been found to exhibit inhibitory activity against several enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. This compound has also been found to have antitumor activity and is being investigated as a potential anticancer agent. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, and it is being studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(2-fluoroanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO3/c15-9-4-1-2-5-10(9)20-11(21)6-3-7-12(22)23-8-14(18,19)13(16)17/h1-2,4-5,13H,3,6-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWUHKYQSKJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-1-piperidinesulfonamide](/img/structure/B4731216.png)
![5-[(isobutylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4731223.png)
![1-(3-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4731236.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4731263.png)

![4-[(4-{[2-(2-furyl)-4-quinolinyl]carbonyl}-1-piperazinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4731278.png)




![3-[(2-thienylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4731308.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B4731311.png)
